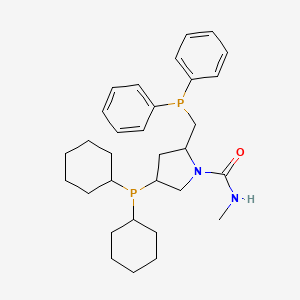
Corymbol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Corymbol is a natural product with the chemical formula C20H34O3 and a molecular weight of 322.489 g/mol . It is derived from select botanical species and is primarily used in research related to life sciences. This compound is known for its intricate structure and is utilized in studies related to inflammation and other biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Corymbol is typically extracted from natural sources, particularly certain botanical species. The extraction process involves the use of organic solvents to isolate the compound from plant material. The crude extract is then purified using chromatographic techniques to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound is not widely documented, as it is primarily used for research purposes. the extraction and purification methods used in laboratories can be scaled up for industrial production if necessary. This would involve larger quantities of solvents and more extensive chromatographic systems to handle the increased volume of plant material .
Chemical Reactions Analysis
Types of Reactions
Corymbol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Corymbol has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating inflammatory conditions.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control
Mechanism of Action
The mechanism of action of Corymbol involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in inflammatory processes. This compound may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress by scavenging free radicals .
Comparison with Similar Compounds
Corymbol is unique due to its specific structure and biological activity. Similar compounds include:
Kaurane-6β,16α,17-triol: Shares a similar structure but differs in its biological activity.
Kaurane-6beta,16,17-triol: Another structurally similar compound with different pharmacological properties
This compound stands out due to its specific anti-inflammatory and antioxidant properties, making it a valuable compound for research in various scientific fields .
Properties
Molecular Formula |
C20H34O3 |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,14-diol |
InChI |
InChI=1S/C20H34O3/c1-17(2)7-4-8-18(3)15-6-5-13-9-19(15,10-14(22)16(17)18)11-20(13,23)12-21/h13-16,21-23H,4-12H2,1-3H3 |
InChI Key |
NRRPVTKXJHEKLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C1C(CC34C2CCC(C3)C(C4)(CO)O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-[5-[(2-Acetamidoacetyl)amino]-6-methoxy-6-oxohexyl]pyrrol-2-yl]propanoic acid](/img/structure/B15129613.png)

![3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-8-hydroxy-7-methoxy-2,5-dihydro-1H-3-benzazepin-4-one](/img/structure/B15129644.png)
![4-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid](/img/structure/B15129650.png)




![2-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5-hydroxy-7-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one](/img/structure/B15129682.png)




![7-(3,4-Dimethoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B15129710.png)
